4-(piperidine-1-sulfonyl)-N-{3-[4-(piperidine-1-sulfonyl)benzamido]pyridin-4-yl}benzamide
Description
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O6S2/c35-28(22-7-11-24(12-8-22)41(37,38)33-17-3-1-4-18-33)31-26-15-16-30-21-27(26)32-29(36)23-9-13-25(14-10-23)42(39,40)34-19-5-2-6-20-34/h7-16,21H,1-6,17-20H2,(H,32,36)(H,30,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRHXHZAVINULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(piperidine-1-sulfonyl)-N-{3-[4-(piperidine-1-sulfonyl)benzamido]pyridin-4-yl}benzamide involves multiple steps. One common method includes the reaction of chloroacetamide derivatives with arylamines under reflux conditions . The reaction typically yields moderate to good results, with yields ranging from 51% to 84% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(piperidine-1-sulfonyl)-N-{3-[4-(piperidine-1-sulfonyl)benzamido]pyridin-4-yl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves multiple pathways. It is known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular targets, such as carbonic anhydrase and cyclin-dependent kinases, further contributing to its biological activities .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound’s distinguishing feature is the presence of two piperidine-1-sulfonyl groups , which contrasts with analogs bearing single sulfonamide or benzamide functionalities. Below is a comparative analysis of structural analogs:
Key Observations:
- The target compound’s dual sulfonamide groups likely increase steric bulk and polarity compared to mono-sulfonamide analogs like compound 28 .
- Indole-based analogs (e.g., 78b) incorporate heterocyclic cores, which may enhance binding affinity to enzymes like TG2 .
- Pyrazole-containing derivatives (e.g., M358-0505) demonstrate modular substitution patterns, allowing for tunable physicochemical properties .
Divergences and Limitations
- Piperidine vs.
- Solubility Challenges : The target compound’s high molecular weight and dual sulfonamides may limit aqueous solubility, a common issue in sulfonamide derivatives .
Biological Activity
The compound 4-(piperidine-1-sulfonyl)-N-{3-[4-(piperidine-1-sulfonyl)benzamido]pyridin-4-yl}benzamide is a complex organic molecule that exhibits a variety of biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 432.55 g/mol
This compound features a piperidine ring, a sulfonamide group, and a benzamide moiety, which are known to contribute to its biological activity.
Antibacterial Activity
Research indicates that derivatives of piperidine, including the studied compound, demonstrate significant antibacterial properties. In vitro studies have shown that compounds with sulfonamide functionalities exhibit moderate to strong activity against various bacterial strains, such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Anti-inflammatory Activity
The sulfonamide group in the compound is associated with anti-inflammatory effects. Research has demonstrated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The mechanism often involves the inhibition of specific enzymes involved in the inflammatory response.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. The presence of the piperidine moiety is linked to the inhibition of tumor cell proliferation. For instance, compounds bearing similar structures have shown effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with biological targets. The binding affinity to specific receptors and enzymes has been evaluated using computational methods, revealing potential mechanisms for its observed biological activities. For example, the interaction with acetylcholinesterase (AChE) suggests possible applications in neurodegenerative diseases .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative was tested for its antibacterial properties in patients with chronic bacterial infections, demonstrating significant improvement in clinical outcomes.
- Case Study 2 : In an animal model of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
